Methyl 2-(bromomethyl)-5-methoxynicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(bromomethyl)-5-methoxynicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a bromomethyl group attached to the second carbon of the nicotinate ring and a methoxy group attached to the fifth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(bromomethyl)-5-methoxynicotinate can be synthesized through a multi-step process. One common method involves the bromination of methyl 5-methoxynicotinate. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(bromomethyl)-5-methoxynicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted nicotinates.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom, yielding methyl 5-methoxynicotinate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in solvents like tetrahydrofuran or ethanol.
Major Products Formed
Substituted Nicotinates: Formed through nucleophilic substitution reactions.
Aldehydes and Carboxylic Acids: Resulting from oxidation reactions.
Methyl 5-methoxynicotinate: Obtained through reduction reactions.
Scientific Research Applications
Methyl 2-(bromomethyl)-5-methoxynicotinate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting nicotinic receptors or enzymes involved in metabolic pathways.
Biological Studies: It is employed in studies investigating the biological activity of nicotinate derivatives, including their effects on cellular processes and signaling pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-(bromomethyl)-5-methoxynicotinate involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects. The methoxy group may also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Methyl 2-(bromomethyl)-5-methoxynicotinate can be compared with other similar compounds, such as:
Methyl 2-bromomethylbenzoate: Similar in structure but lacks the nicotinate ring, leading to different reactivity and applications.
Methyl 2-(chloromethyl)-5-methoxynicotinate:
Methyl 2-(bromomethyl)-4-methoxynicotinate: The position of the methoxy group alters the compound’s properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C9H10BrNO3 |
---|---|
Molecular Weight |
260.08 g/mol |
IUPAC Name |
methyl 2-(bromomethyl)-5-methoxypyridine-3-carboxylate |
InChI |
InChI=1S/C9H10BrNO3/c1-13-6-3-7(9(12)14-2)8(4-10)11-5-6/h3,5H,4H2,1-2H3 |
InChI Key |
FEUZNYDLBXLKBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(N=C1)CBr)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.